molecular formula C23H17F3N4O4 B10770881 3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one

3-(dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7H,8H,9H-pyrrolo[2,3-c]1,5-naphthyridin-8-one

Cat. No.: B10770881
M. Wt: 470.4 g/mol
InChI Key: WWSIFGSLYORAET-UHFFFAOYSA-N
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Description

The compound identified as “PMID24000170C36” is a bromodomain-containing protein 4 (BRD4) inhibitor. BRD4 is a chromatin reader protein that recognizes and binds acetylated histones, playing a crucial role in the transmission of epigenetic memory across cell divisions and transcription regulation . This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers and inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 inhibitors typically involves multi-step organic synthesis. The synthetic route often starts with the preparation of key intermediates, followed by coupling reactions, cyclizations, and functional group modifications. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. Reaction conditions may vary, but they often involve controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of BRD4 inhibitors involves scaling up the laboratory synthesis methods while ensuring cost-effectiveness and environmental safety. This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

BRD4 inhibitors undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions are typically modified BRD4 inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. These modifications aim to improve the compound’s therapeutic efficacy and reduce potential side effects .

Scientific Research Applications

BRD4 inhibitors have a wide range of scientific research applications, including:

    Chemistry: Used as tools to study chromatin biology and epigenetic regulation.

    Biology: Employed in research on gene expression, cell cycle regulation, and signal transduction.

    Medicine: Investigated for their potential to treat cancers, inflammatory diseases, and viral infections.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools.

Mechanism of Action

BRD4 inhibitors exert their effects by binding to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the recruitment of transcriptional machinery to chromatin, leading to altered gene expression. The molecular targets and pathways involved include the inhibition of the P-TEFb complex and the suppression of NF-kappa-B signaling .

Comparison with Similar Compounds

BRD4 inhibitors can be compared with other bromodomain inhibitors, such as those targeting BRD2, BRD3, and BRDT. While all these compounds share a common mechanism of action, BRD4 inhibitors are unique in their ability to modulate specific gene expression programs and exhibit distinct pharmacological profiles. Similar compounds include:

BRD4 inhibitors stand out due to their potent anti-cancer and anti-inflammatory properties, making them promising candidates for therapeutic development .

Properties

Molecular Formula

C23H17F3N4O4

Molecular Weight

470.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxy-9-[2-(trifluoromethoxy)phenyl]-7,9-dihydropyrrolo[2,3-c][1,5]naphthyridin-8-one

InChI

InChI=1S/C23H17F3N4O4/c1-10-17(11(2)34-30-10)13-8-14-20(29-22(13)32-3)19-15(9-27-14)28-21(31)18(19)12-6-4-5-7-16(12)33-23(24,25)26/h4-9,18H,1-3H3,(H,28,31)

InChI Key

WWSIFGSLYORAET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC3=NC=C4C(=C3N=C2OC)C(C(=O)N4)C5=CC=CC=C5OC(F)(F)F

Origin of Product

United States

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